molecular formula C21H12O7 B1257390 2'-Carboxyfluorescein

2'-Carboxyfluorescein

Cat. No.: B1257390
M. Wt: 376.3 g/mol
InChI Key: SMUBBNYWZGVLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolution of Fluorescein-Based Probes in Research

The journey of fluorescein-based probes began in 1871 with the first synthesis of fluorescein (B123965) by the German chemist Adolf von Baeyer, a feat for which he would later be awarded the Nobel Prize in Chemistry. opsweb.organnualreviews.org The synthesis was achieved through the condensation of resorcinol (B1680541) and phthalic anhydride (B1165640). opsweb.orgwordpress.comwikipedia.org This new compound, named for its intense green fluorescence, quickly gained recognition as a highly fluorescent molecule. instras.com

Fluorescein belongs to the xanthene class of dyes and is characterized by its remarkable ability to absorb blue light (peak absorption around 494 nm) and emit yellow-green light (peak emission around 512-530 nm). opsweb.orgwikipedia.orgiscientific.org Its utility expanded beyond a simple dye, finding applications as a tracer in various fields, including tracking water sources. opsweb.org

The true revolution in biological research came with the chemical modification of the basic fluorescein structure. annualreviews.org Scientists began to develop derivatives to refine its properties and expand its applications. researchgate.net A significant advancement was the creation of fluorescein isothiocyanate (FITC), which contains a reactive isothiocyanate group allowing it to be easily attached to proteins and other biological molecules. wikipedia.org This enabled researchers to label and track specific cellular components under a fluorescence microscope. wikipedia.org

Another key development was the synthesis of probes designed to respond to specific physiological conditions. The pH sensitivity of fluorescein itself, with its fluorescence being dependent on the pH of its environment, was a critical starting point. mdpi.comencyclopedia.pub This led to the creation of more specialized pH indicators like 2′,7′-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF), developed by Roger Tsien in 1982. mdpi.comencyclopedia.pub BCECF was specifically designed to have a pKa near physiological pH, making it highly sensitive to small pH changes within living cells. mdpi.combiotium.com This evolution marked a shift from simple labeling to the development of functional probes capable of reporting on the dynamic intracellular environment. instras.comresearchgate.net

Rationale for the Academic Investigation of 2'-Carboxyfluorescein and its Derivatives

The scientific community's sustained interest in this compound and its derivatives is grounded in a unique combination of advantageous chemical and photophysical properties. espublisher.commwediting.com These molecules serve as foundational scaffolds for creating sophisticated tools for biological and chemical analysis. annualreviews.orgacs.org

A primary reason for their investigation is their exceptional fluorescence characteristics, including high quantum yields, which means they efficiently convert absorbed light into emitted fluorescent light. instras.comespublisher.comnih.gov Furthermore, their structural adaptability allows for chemical modifications that can fine-tune their spectral properties or introduce new functionalities. iscientific.orgespublisher.com The presence of the carboxylic acid group on the 2'-position of the pendant phenyl ring is particularly significant. This group provides a convenient chemical handle for conjugation, allowing researchers to attach the fluorescein molecule to a wide array of other molecules, such as proteins, nucleic acids, and synthetic nanoparticles, without significantly compromising its fluorescent properties. acs.org

The pH sensitivity of the fluorescein core is another critical factor driving research. mdpi.com The fluorescence intensity of these compounds can change dramatically with pH, a property that has been harnessed to create highly effective pH sensors for monitoring cellular processes. mdpi.comencyclopedia.pub Derivatives like BCECF are a direct result of research aimed at optimizing this pH sensitivity for physiological conditions. mdpi.combiotium.com

Moreover, the development of derivatives like Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE, or CFSE after cleavage in the cell) provides a powerful tool for tracking cell division. nih.gov This uncharged molecule can pass through cell membranes and, once inside, is cleaved by intracellular esterases to become the fluorescent, membrane-impermeable CFSE. nih.gov The dye is retained within the cell and is distributed equally between daughter cells upon division, allowing researchers to quantify cell proliferation by measuring the stepwise reduction in fluorescence intensity. nih.gov The rationale, therefore, is not just to use these compounds as labels, but to exploit their dynamic properties to probe complex biological functions. stackwave.com

Current Research Paradigms and Key Contributions of this compound to Fundamental Science

This compound and its derivatives are integral to many current research paradigms, contributing significantly to our fundamental understanding of biology and chemistry. stackwave.com Their applications range from intracellular sensing to quantitative analysis of molecular interactions.

Intracellular pH Measurement: One of the most significant contributions is in the study of cellular homeostasis. encyclopedia.pub The derivative BCECF is widely used as a fluorescent indicator to measure intracellular pH (pHi). biotium.comnih.gov Because many cellular functions, from enzyme activity to cell proliferation, are pH-dependent, the ability to accurately measure pHi in living cells is crucial. encyclopedia.pub Research using BCECF has provided insights into ion transport, the cellular response to acidic stress, and the abnormal pH environments found in tumor tissues. mdpi.comnih.gov

Cell Proliferation and Tracking: The derivative CFSE is a cornerstone of modern immunology and cell biology for tracking cell populations and assessing their proliferation. nih.gov By labeling cells and monitoring the dilution of the dye over successive generations, researchers can study the dynamics of immune responses, the homing of stem cells, and the growth of various cell types in culture. nih.gov

Biosensor Development: The carboxyfluorescein scaffold is frequently used to construct fluorescent probes for a variety of analytes. For instance, carboxyfluorescein-labeled oligonucleotides are used as primers in PCR for the fluorescent detection of amplified DNA. tandfonline.com It is also employed in fluorescence anisotropy assays to study the binding of proteins to their ligands, which is a powerful technique in drug discovery. nih.gov In these assays, a small, rapidly tumbling carboxyfluorescein-labeled molecule exhibits low fluorescence anisotropy. Upon binding to a large protein, its tumbling slows, and the anisotropy increases, providing a direct measure of the binding interaction. nih.gov Researchers have used this principle to evaluate inhibitors for cap-binding proteins crucial in mRNA metabolism. nih.gov

Drug Delivery and Release Studies: Carboxyfluorescein is often used as a model fluorescent marker encapsulated within drug delivery vehicles like liposomes. acs.orgacs.org By loading liposomes with a high, self-quenching concentration of carboxyfluorescein, researchers can study the release of the liposome's contents. When the liposomes are disrupted and release their payload, the carboxyfluorescein is diluted, and its fluorescence increases significantly. acs.org This provides a sensitive method for quantifying the release of encapsulated substances and for developing quantitative DNA detection assays. acs.org These diverse applications underscore the compound's central role in advancing fundamental scientific knowledge.

Data Tables

Table 1: Properties of Key Fluorescein Derivatives

Compound NameAbbreviationKey FeatureExcitation Max (nm)Emission Max (nm)Common Application
Fluorescein-Parent compound~494~512Fluorescent tracer
Fluorescein IsothiocyanateFITCAmine-reactive group for labeling~495~519Immunohistochemistry, Flow cytometry
2',7'-Bis-(2-carboxyethyl)-5(6)-carboxyfluoresceinBCECFpKa near physiological pH~439 / ~505 (ratiometric)~535Intracellular pH measurement
Carboxyfluorescein Diacetate Succinimidyl EsterCFDA-SE (CFSE)Cell-permeable, becomes fluorescent and retained after cleavage~492~517Cell proliferation tracking

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H12O7

Molecular Weight

376.3 g/mol

IUPAC Name

9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C21H12O7/c22-10-5-6-13-17(7-10)28-18-9-16(23)14(21(26)27)8-15(18)19(13)11-3-1-2-4-12(11)20(24)25/h1-9,23H,(H,24,25)(H,26,27)

InChI Key

SMUBBNYWZGVLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=CC(=C(C=C42)C(=O)O)O)C(=O)O

Synonyms

2'-carboxyfluorescein

Origin of Product

United States

Synthetic Strategies and Chemical Functionalization of 2 Carboxyfluorescein

Established Synthetic Routes to 2'-Carboxyfluorescein and its Regioisomers

The foundational method for synthesizing carboxyfluorescein and its isomers involves the acid-catalyzed condensation of a phthalic anhydride (B1165640) derivative with resorcinol (B1680541). researchgate.netchemicalbook.com This Friedel-Crafts acylation reaction traditionally utilized strong acids like zinc chloride at high temperatures. chemicalbook.comiscientific.org A significant advancement in this area was the introduction of methanesulfonic acid, which serves as both a catalyst and a solvent, allowing the reaction to proceed under milder conditions and often resulting in higher yields. researchgate.netchemicalbook.comiscientific.org

The reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and resorcinol in the presence of methanesulfonic acid produces a mixture of the 5- and 6-carboxyfluorescein (B556484) regioisomers. researchgate.net These isomers are formed in approximately a 1:1 ratio. The separation of these isomers is a critical step and can be achieved through fractional crystallization. iscientific.orgresearchgate.net For instance, recrystallization from a methanol/hexane solvent system at low temperatures can yield the 6-carboxyfluorescein isomer, while subsequent recrystallizations of the mother liquor from an ethanol (B145695)/hexane mixture can isolate the 5-carboxyfluorescein (B1664652) isomer. Another approach involves the derivatization of the isomer mixture into dipivalate esters, where the diisopropylamine (B44863) salt of the 6-carboxyfluorescein dipivalate can be selectively precipitated. researchgate.net

Contemporary and Optimized Methodologies for Enhanced Yield and Purity of this compound

Modern synthetic strategies have focused on improving the efficiency and purity of carboxyfluorescein synthesis. One optimized method involves the condensation of 1,2,4-benzenetricarboxylic anhydride with resorcinol in methanesulfonic acid. This procedure, followed by a specific fractional crystallization process, has been shown to produce multigram quantities of both 5- and 6-carboxyfluorescein with high regioisomeric purity (over 98%). The key to this separation is the formation of methanesulfonic acid adducts of the carboxyfluorescein isomers, which exhibit different crystallization properties. The pure isomers are then obtained by treating the separated adducts with sodium hydroxide (B78521) followed by neutralization with hydrochloric acid. iscientific.org This method represents a significant improvement over earlier techniques that were difficult to reproduce or required laborious purification steps like preparative HPLC.

Derivatization Approaches for Targeted Applications of this compound Analogs

The versatility of this compound lies in its ability to be chemically modified for a wide range of applications. The carboxylic acid group provides a convenient handle for conjugation to other molecules.

Synthesis of Activated Esters for Amine Conjugation (e.g., Succinimidyl Esters)

A primary application of carboxyfluorescein is the labeling of biomolecules, particularly at primary amine sites such as the lysine (B10760008) residues of proteins. wikipedia.orglabome.com To facilitate this, the carboxyl group of carboxyfluorescein is converted into a more reactive "activated ester." The most common of these is the N-hydroxysuccinimidyl (NHS) ester. researchgate.netwikipedia.org The synthesis of carboxyfluorescein succinimidyl ester (CFSE) is typically achieved by reacting a mixture of 5- and 6-carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC). researchgate.net The resulting mixture of 5- and 6-succinimidyl esters can then be separated to yield the pure isomers. researchgate.net These amine-reactive derivatives readily form stable amide bonds with amines on target molecules. wikipedia.org Other activated esters, such as pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters, are also utilized for this purpose. researchgate.netwikipedia.org

Activated EsterReactive GroupResulting LinkageStability
Succinimidyl (NHS) EsterN-hydroxysuccinimideAmideHigh
Pentafluorophenyl (PFP) EsterPentafluorophenolAmideHigh
Isothiocyanate (FITC)IsothiocyanateThioureaLess stable than amide

Incorporation into Nucleic Acid Probes and Oligonucleotide Synthesis

Carboxyfluorescein and its derivatives are extensively used as fluorescent labels in nucleic acid analysis. bris.ac.uksioc-journal.cn For incorporation into synthetic oligonucleotides, carboxyfluorescein is often converted into a phosphoramidite (B1245037) derivative. bris.ac.ukglenresearch.com 5'-Fluorescein phosphoramidite, commonly known as 6-FAM, is derived from 6-carboxyfluorescein and is widely used for labeling the 5'-end of oligonucleotides. glenresearch.com This phosphoramidite can be directly used in automated solid-phase DNA synthesis. bris.ac.ukbiosyn.com

Internal labeling of oligonucleotides is also possible. One method involves using a modified nucleoside, such as 5-amido-(carboxyfluorescein)-2'-deoxyuridine, where the fluorescein (B123965) chromophore is linked to the C-5 position of the deoxyuridine base via an amide bond. tandfonline.com Another approach is to incorporate a thymidine (B127349) residue modified with a C6 amino linker, which can then be post-synthetically coupled to an NHS ester of carboxyfluorescein. biosyn.com For 3'-labeling, solid supports (CPGs) with carboxyfluorescein already attached are available. biosyn.com

Derivatives like JOE have also been converted into phosphoramidites with various linkers, such as the flexible 6-aminohexanol or the rigid 4-trans-aminocyclohexanol, for use in oligonucleotide labeling. nih.govresearchgate.net

Preparation of Membrane-Permeable Esters (e.g., Diacetate Forms)

While carboxyfluorescein itself is generally membrane-impermeant, it can be modified to readily cross cell membranes. caymanchem.com This is achieved by masking the polar hydroxyl and carboxyl groups with nonpolar ester groups. A common example is carboxyfluorescein diacetate (CFDA). biotium.com In carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), the two hydroxyl groups on the fluorescein core are replaced with acetates, and the carboxyl group is activated as an NHS ester. wikipedia.org This modification renders the molecule hydrophobic and cell-permeable. wikipedia.orgwikipedia.org

Once inside the cell, intracellular esterase enzymes cleave the acetate (B1210297) groups, regenerating the fluorescent carboxyfluorescein molecule. biotium.comwikipedia.org The now-exposed NHS ester group can then react with intracellular amines, covalently tethering the dye within the cell. wikipedia.org This mechanism allows for the stable and long-term labeling of viable cells for applications such as cell tracking and proliferation assays. wikipedia.org

CompoundPermeabilityMechanism of Action
CarboxyfluoresceinImpermeantN/A
Carboxyfluorescein Diacetate (CFDA)PermeantHydrolyzed by intracellular esterases to carboxyfluorescein. biotium.com
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)PermeantAcetate groups are cleaved by esterases, and the NHS ester reacts with intracellular amines. wikipedia.org

Development of Enzyme-Cleavable Pro-Fluorescent Systems

The principle of masking fluorescence with enzyme-labile groups has been extended to create pro-fluorescent probes for detecting specific enzyme activities. acs.orgplos.org In these systems, a non-fluorescent or weakly fluorescent derivative of carboxyfluorescein is synthesized with a specific chemical group that can be cleaved by a target enzyme. Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence. acs.org

For example, fluorogenic substrates have been designed to detect the activity of lysosomal enzymes. plos.org These probes incorporate a targeting group to direct them to lysosomes and an enzyme-cleavable moiety attached to the fluorescein core. plos.org Another strategy involves Fluorescence Resonance Energy Transfer (FRET) switching. nih.gov In one such design, a coumarin (B35378) donor is linked to a protected, non-absorbing fluorescein acceptor. nih.gov Enzymatic removal of the protecting groups on the fluorescein allows it to absorb the coumarin's emission, leading to FRET and a ratiometric shift in the fluorescence output. nih.gov This approach has been used to create probes for protein tyrosine phosphatases. nih.gov Similarly, systems for detecting alkyladenine DNA glycosylase activity have been developed where the cleavage of a probe releases a FAM (6-carboxyfluorescein) molecule from a quencher, leading to fluorescence recovery. thno.org

Strategies for Thiol-Reactive and Other Selective Functionalizations

The functionalization of this compound is pivotal for its application as a fluorescent probe, enabling its covalent attachment to biomolecules. The presence of the carboxylic acid group on the benzene (B151609) ring provides a versatile handle for a variety of selective chemical modifications, distinguishing it from the phenolic hydroxyls on the xanthene core.

Thiol-Reactive Functionalization

Targeting sulfhydryl groups (thiols), primarily found in cysteine residues of proteins, allows for highly specific labeling due to the lower abundance of free thiols in proteins compared to amino groups. nih.gov To render this compound thiol-reactive, its carboxyl group is typically coupled with a bifunctional linker that contains a thiol-reactive moiety at its distal end. Common strategies include:

Maleimides: The carboxyl group of this compound can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amino-functionalized maleimide (B117702) linker. Maleimides react rapidly and specifically with thiols at neutral pH (6.5-7.5) via a Michael addition reaction to form a stable thioether bond. nih.govnih.gov This approach is widely used to create fluorescent probes for cysteine-containing peptides and proteins. researchgate.net

Iodoacetamides: Similar to the maleimide strategy, an amine-containing iodoacetamide (B48618) can be coupled to the activated carboxyl group of this compound. Iodoacetamides react with thiols through nucleophilic substitution to form a stable thioether linkage. researchgate.net These reagents are highly reactive towards sulfhydryl groups. scbt.com

Pyridyl Disulfides: A linker containing a pyridyl disulfide group can be attached to this compound. This group undergoes a disulfide exchange reaction with a free thiol, releasing pyridine-2-thione, which can be monitored spectrophotometrically. acs.org This creates a new, stable disulfide bond connecting the fluorophore to the target molecule.

The choice of the thiol-reactive group can influence the stability and specificity of the resulting conjugate. For instance, less reactive chloroacetamides may be preferred for selectively labeling the most reactive cysteine residues in a protein. researchgate.net

Table 1: Common Thiol-Reactive Functional Groups for Modifying this compound

Functional Group Reactive Towards Reaction Type Resulting Linkage Optimal pH
Maleimide Thiols (Sulfhydryls) Michael Addition Thioether 6.5 - 7.5
Iodoacetamide Thiols (Sulfhydryls) Nucleophilic Substitution Thioether ~7.0 - 9.0
Pyridyl Disulfide Thiols (Sulfhydryls) Disulfide Exchange Disulfide ~7.0 - 8.0
N-hydroxysuccinimide (NHS) ester Primary Amines Acylation Amide 7.0 - 9.0

Other Selective Functionalizations

The most common selective functionalization strategy for this compound involves the activation of its carboxyl group to make it reactive towards primary amines, which are present at the N-terminus of proteins and on the side chain of lysine residues. thermofisher.com

N-hydroxysuccinimide (NHS) Esters: The carboxyl group is frequently converted into an N-hydroxysuccinimide (NHS) ester. scientificlabs.co.ukeurogentec.com This activated ester readily reacts with primary amines at physiological to slightly alkaline pH to form a stable amide bond. thermofisher.comresearchgate.net Carboxyfluorescein succinimidyl esters are known to form more stable conjugates than their fluorescein isothiocyanate (FITC) counterparts. eurogentec.comthermofisher.com This method is a cornerstone of bioconjugation for labeling proteins, peptides, and modified oligonucleotides. researchgate.netacs.org

Carbodiimide (B86325) Chemistry: The carboxyl group can be coupled directly to primary amines using carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.gov In this reaction, EDC activates the carboxyl group, which can then react with an amine to form an amide bond. This method is often performed in the presence of NHS to improve efficiency and create a more stable amine-reactive intermediate. researchgate.net

These strategies leverage the unique reactivity of the carboxyl group, allowing for selective and directed conjugation of this compound to a wide array of biological targets.

Analytical Characterization Techniques for Novel this compound Constructs (Excluding Basic Identification)

The characterization of novel this compound constructs, such as bioconjugates, requires advanced analytical techniques that go beyond simple confirmation of presence. These methods are essential for determining the precise location and extent of labeling, confirming structural integrity, and assessing the purity of the final product.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the detailed characterization of fluorescein conjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is widely used to determine the exact molecular weight of the conjugate, which allows for the calculation of the number of fluorophore molecules attached to a biomolecule (dye-to-protein ratio). muni.cznih.gov Furthermore, by employing nozzle-skimmer dissociation, ESI-MS can induce specific fragmentation of the conjugate, helping to identify the precise amino acid residues that have been modified. nih.govcapes.gov.br

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS (B15284909): This technique is also used to determine the molecular weight of conjugates and assess the extent of labeling. muni.cznih.gov It is particularly useful for analyzing complex mixtures and larger biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for the unambiguous structural elucidation of synthesized molecules. filab.fr

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable technique for both the purification and analytical assessment of this compound constructs. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for analyzing fluorescein derivatives. researchgate.net It can effectively separate unreacted dye from the labeled conjugate, and often, it can even separate species with different degrees of labeling (e.g., mono-labeled vs. di-labeled protein). nih.gov When coupled with fluorescence detection, HPLC offers extremely high sensitivity for analyzing labeled biomolecules. thermofisher.comresearchgate.net

Advanced Fluorescence Spectroscopy: Beyond simple emission/excitation spectra, more advanced techniques can provide deeper insights.

Fluorescence Lifetime Imaging (FLIM): FLIM is an advanced imaging technique that measures the fluorescence lifetime of a fluorophore at each point in an image. nih.gov This can be used to distinguish the fluorescein conjugate from endogenous fluorophores and to probe the local microenvironment of the labeled molecule within a biological system, as the lifetime can be sensitive to factors like ion concentration and binding interactions. nih.gov

Table 2: Advanced Analytical Techniques for this compound Constructs

Technique Information Provided Application Example
ESI-MS Precise molecular weight, dye-to-biomolecule ratio, identification of modification sites. nih.govcapes.gov.br Confirming the attachment of one this compound molecule to the N-terminal glycine (B1666218) of an insulin (B600854) chain. nih.gov
MALDI-TOF MS Molecular weight of large conjugates, extent of labeling. muni.cz Determining the average number of dye molecules conjugated to Bovine Serum Albumin (BSA). muni.cz
NMR (¹H, ¹³C) Unambiguous structural confirmation of linkers and small conjugates. rsc.orgresearchgate.net Verifying the structure of a synthesized this compound-PEG linker. rsc.org
HPLC Purity assessment, separation of isomers, quantification of labeled vs. unlabeled species. nih.govresearchgate.net Separating and quantifying mono- and di-labeled protein conjugates. nih.gov
FLIM Fluorescence lifetime, probing the probe's microenvironment, distinguishing from background fluorescence. nih.gov Imaging the distribution and interaction of a fluorescein-labeled drug within living tissue. nih.gov

Photophysical and Spectroscopic Characteristics of 2 Carboxyfluorescein

Fundamental Excitation and Emission Profiles of 2'-Carboxyfluorescein

This compound, a derivative of fluorescein (B123965), is a fluorescent dye widely utilized in various scientific applications. Its fundamental photophysical properties, namely its excitation and emission profiles, are central to its function as a fluorescent probe. In its dianionic form, which is prevalent in aqueous solutions at physiological and higher pH, this compound exhibits a maximum absorption of light at approximately 495 nm and a maximum emission at around 515 nm. fluorofinder.com Another source indicates a similar excitation peak at 493 nm and an emission peak at 517 nm. aatbio.com The specific excitation and emission maxima can be influenced by the solvent environment and the specific isomeric form of the compound (5-carboxyfluorescein or 6-carboxyfluorescein).

A closely related and commonly used derivative is 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF). For BCECF, the excitation and emission maxima are pH-dependent. At a high pH, the excitation and emission maxima are approximately 508 nm and 530 nm, respectively. biotium.com In its esterified, membrane-permeant form, the reaction product displays excitation and emission maxima at 482 nm and 528 nm, respectively. alfa-chemistry.com The fluorescence emission spectrum of most fluorescein derivatives, including this compound, is primarily from the dianion form, even in acidic solutions. thermofisher.com Consequently, while the intensity of fluorescence is highly pH-dependent, the wavelength of the emitted light shows less variation with pH when excited near the absorption peak of the dianion. thermofisher.com

The Stokes shift, which is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules. For this compound, this shift is in the range of 20-25 nm. This separation between excitation and emission wavelengths is crucial for the effective detection of the emitted fluorescence without interference from the excitation light.

Quantitative Analysis of Fluorescence Quantum Yield and Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence quantum yield of fluorescein and its derivatives is known to be high, contributing to their brightness as fluorescent probes. mdpi.com For fluorescein, the dianion form has a high quantum yield of approximately 0.93, while the monoanion form is less fluorescent with a quantum yield of about 0.37. thermofisher.com The quantum yield of this compound is sensitive to its environment, including solvent polarity and pH. mdpi.comresearchgate.net For instance, in ethanol (B145695), the quantum efficiency of fluorescein derivatives is significantly higher than in other organic solvents like THF, acetonitrile, and DMSO. mdpi.com

The fluorescence lifetime (τ) is another critical photophysical parameter, representing the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. researchgate.net The fluorescence lifetime of fluorescein is typically around 4.0 nanoseconds (ns) in a phosphate (B84403) buffer at pH 7.5. researchgate.net For 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), the lifetime is pH-dependent, increasing from approximately 2.75 ns at pH 4.5 to 3.90 ns at pH 8.5. nih.govnih.gov This pH-dependent lifetime allows for its use in fluorescence lifetime imaging (FLIM) to measure pH. nih.govnih.gov Protein binding can also affect the fluorescence lifetime; for example, the binding of fluorescein to proteins can lower its lifetime. mdpi.com

Photophysical Properties of this compound and Related Compounds
CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)ConditionsReference
This compound (dianion)495515--Aqueous solution fluorofinder.com
This compound (dianion)493517--- aatbio.com
BCECF (high pH)508530--- biotium.com
Fluorescein (dianion)--0.934.0Aqueous, pH > 9; PB pH 7.5 thermofisher.comresearchgate.net
Fluorescein (monoanion)--0.37-Aqueous, pH ~6.4 thermofisher.com
BCECF---2.75pH 4.5 nih.govnih.gov
BCECF---3.90pH 8.5 nih.gov

Environmental Modulations of this compound Photophysics

The photophysical properties of this compound are highly sensitive to its local environment. Factors such as pH, solvent polarity, viscosity, and the presence of ions can significantly alter its absorption and fluorescence characteristics.

This compound possesses multiple ionizable groups, leading to a complex series of protonation equilibria that are highly dependent on the pH of the solution. thermofisher.com The fluorescence of fluorescein derivatives is strongly pH-dependent, a property that has been extensively exploited for the development of fluorescent pH indicators. biotium.comscbt.com The key ionization event for fluorescence is the deprotonation of the phenolic hydroxyl group, which has a pKa of approximately 6.4 for fluorescein. thermofisher.com This pKa value is close to physiological pH, making fluorescein derivatives like BCECF, with a pKa of about 6.97, particularly useful for measuring intracellular pH. biotium.com

At low pH, the molecule exists in a protonated, weakly fluorescent or non-fluorescent form. biotium.com As the pH increases, deprotonation occurs, leading to the formation of the highly fluorescent monoanion and dianion species. thermofisher.com This results in a significant increase in fluorescence intensity with increasing pH. biotium.com The excitation spectrum of BCECF also undergoes a pH-dependent shift, which allows for ratiometric pH measurements by exciting the dye at two different wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 535 nm). medchemexpress.commedchemexpress.com This ratiometric approach minimizes errors arising from variations in dye concentration, photobleaching, and instrument sensitivity. thermofisher.com The emission spectrum, however, shows a smaller shift with pH changes. biotium.comnih.gov

The polarity and viscosity of the solvent can significantly modulate the photophysical properties of this compound. mdpi.comnih.gov In general, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com This is due to the reorientation of polar solvent molecules around the excited state of the fluorophore, which stabilizes the excited state and lowers its energy level. evidentscientific.com The absorption and emission properties of fluorescein are strongly influenced by hydrogen bonding interactions between the dye and the solvent molecules. nih.gov

Studies on fluorescein derivatives have shown that the fluorescence quantum yield and lifetime are also solvent-dependent. mdpi.com For instance, the quantum efficiency of certain fluorescein derivatives is markedly higher in protic solvents like ethanol compared to aprotic solvents such as acetonitrile, DMSO, and THF. mdpi.com This suggests that the ability of the solvent to form hydrogen bonds plays a crucial role in the fluorescence output. The relationship between photophysical parameters and the dielectric constant of the solvent is not always straightforward, indicating that specific solute-solvent interactions are important. mdpi.comresearchgate.net Media viscosity has also been shown to impact the photophysical behavior of fluorescein bifluorophores, highlighting another environmental factor that can influence fluorescence. researchgate.net

The fluorescence of this compound and its derivatives can be influenced by the binding of ions, particularly metal ions. acs.orgnih.gov The presence of carboxylate groups in the structure of this compound allows it to act as a chelating agent for certain metal ions. nih.gov This metal chelation can lead to significant changes in the spectral properties of the dye, either through fluorescence quenching or enhancement. acs.orgacs.org

For example, the fluorescence of some chelating fluorescein derivatives is quenched upon binding to metal ions like Co(II). acs.org This quenching effect is dependent on the coordination of the metal ion by the chelator moiety of the dye. acs.org In other cases, metal binding can lead to a "turn-on" fluorescence response. nih.gov This can occur through mechanisms such as the disruption of photoinduced electron transfer (PET) or conformational changes that alter the electronic structure of the fluorophore. acs.orgespublisher.com The selectivity of these fluorescent probes for specific metal ions allows for their use as sensors for detecting and quantifying these ions in various environments, including biological systems. nih.govespublisher.com For instance, a fluorescein derivative has been designed to selectively bind to Cu(2+) ions, leading to a "turn-on" fluorescence response that can be used to monitor these ions. nih.gov The interference of heavy metal cations is a potential issue in measurements using fluorescent indicators, though their intracellular concentrations are often low. thermofisher.com

Solvent Polarity and Viscosity Effects on Fluorescent Output

Advanced Spectroscopic Methods Applied to this compound Research

The study of this compound and its derivatives has been greatly advanced by the application of sophisticated spectroscopic techniques. These methods provide deeper insights into the photophysical processes and the interactions of the dye with its environment.

One of the most powerful techniques is Fluorescence Lifetime Imaging (FLIM) . FLIM measures the fluorescence lifetime of a fluorophore at each point in an image, providing information that is independent of the fluorophore's concentration. nih.govmdpi.com As the fluorescence lifetime of BCECF is pH-dependent, FLIM can be used to create maps of intracellular pH. nih.govnih.gov This has been applied to study the pH gradient in the stratum corneum of the skin. nih.gov

Time-resolved fluorescence spectroscopy is another crucial method used to study the excited-state dynamics of this compound. mdpi.comnih.gov By analyzing the fluorescence decay traces as a function of environmental parameters like pH and buffer concentration, researchers can determine the rate constants for processes such as excited-state proton exchange. nih.gov

Two-photon fluorescence microscopy utilizes the simultaneous absorption of two photons to excite the fluorophore. This technique offers advantages such as deeper tissue penetration and reduced phototoxicity. Two-photon fluorescence lifetime imaging has been employed with BCECF to visualize pH microdomains within the skin. nih.gov

Furthermore, various spectroscopic titrations, including absorbance and steady-state fluorescence measurements, are fundamental in characterizing the photophysical behavior of this compound. nih.gov These methods are used to determine apparent pKa values and to study the influence of ionic strength and buffer concentrations on the dye's properties. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to study molecular interactions and dynamics that occur in the picosecond to nanosecond timescale. news-medical.net Unlike steady-state fluorescence, which measures a time-averaged signal, this method monitors the decay of fluorescence intensity over time following excitation by a pulse of light. news-medical.netbmglabtech.com The fluorescence lifetime—the average time a fluorophore remains in the excited state—is sensitive to environmental factors such as solvent polarity, pH, quenching agents, and macromolecular conformations. news-medical.netnih.gov This makes the technique particularly useful for quantitatively measuring the local environment of a fluorophore. news-medical.net

For fluorescein and its derivatives, time-resolved fluorescence spectroscopy reveals key aspects of their behavior. The fluorescence lifetime of fluorescein is typically in the nanosecond range. bmglabtech.comwikipedia.org Specifically, the deprotonated form has a fluorescence lifetime of approximately 4 ns, while the protonated form's lifetime is around 3 ns. wikipedia.org This pH-dependent lifetime allows for environmental pH determination through non-intensity-based measurements. wikipedia.org

Studies on 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF), a common derivative, show a bi-exponential fluorescence decay when excited via two-photon absorption. picoquant.com These two decay components correspond to the protonated and deprotonated forms of the molecule, with their relative fractions changing in response to pH variations. picoquant.com

The fluorescence lifetime of carboxyfluorescein is also significantly affected by its concentration and the presence of quenchers. High-density attachment of carboxyfluorescein to surfaces, such as silica (B1680970) microspheres, can lead to self-quenching and fluorescence energy transfer, resulting in a reduced fluorescence lifetime. nih.gov Similarly, collisional quenching by substances like iodide (I⁻) drastically shortens the fluorescence decay. In a study of quenched fluorescein sodium, the lifetime was observed to decrease with increasing concentrations of sodium iodide (NaI). nih.gov At a high NaI concentration of 12.2 M, a monoexponential decay with a lifetime as short as 17 picoseconds was measured, demonstrating its utility as a standard for instrument response functions (IRF) in time-resolved measurements. nih.gov

Table 1: Fluorescence Lifetime Data for Fluorescein and its Derivatives

CompoundConditionFluorescence Lifetime (τ)Reference
Fluorescein (deprotonated)Aqueous solution~4 ns wikipedia.org
Fluorescein (protonated)Aqueous solution~3 ns wikipedia.org
FluoresceinpH 13.08 ns picoquant.com
FluoresceinpH 133.99 ns picoquant.com
Quenched Fluorescein Sodium12.2 M NaI17 ps nih.gov

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive analytical technique that analyzes fluctuations in fluorescence intensity to provide insights into the kinetic parameters of physical processes. wikipedia.org By observing a very small volume (typically ~1 μm³) containing a low concentration of fluorescent molecules, FCS measures the random changes in fluorescence intensity caused by molecules diffusing in and out of the observation volume via Brownian motion. wikipedia.orgfrontiersin.org The analysis of these fluctuations yields critical information, such as the average number of fluorescent particles, their average diffusion time, and ultimately, their concentration and size. wikipedia.org FCS is frequently implemented with confocal or two-photon microscopy. wikipedia.orgpicoquant.com

Carboxyfluorescein is often used in FCS studies, both as a model fluorophore and in practical applications. The technique can precisely measure its diffusion characteristics. In one study, the average diffusion time (τd) for fluorescein was determined to be 70.6 μs. nih.gov Another investigation focusing on a solution of pure carboxyfluorescein reported a diffusion time component (τD2) of 0.076 ms (B15284909) (or 76 μs). picoquant.com These parameters are essential for characterizing molecular mobility and interactions in solution and in living cells. wikipedia.orgfrontiersin.org

Table 2: Fluorescence Correlation Spectroscopy (FCS) Parameters for Carboxyfluorescein

ParameterValueReference
Average Diffusion Time (τd)70.6 µs nih.gov
Diffusion Time Component (τD2)0.076 ms picoquant.com

Two-Photon Excitation Spectroscopy

Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore absorbs two photons simultaneously in a single quantum event to reach an excited state. optica.orgnih.gov This process requires high photon density, typically achieved using focused, ultrashort-pulsed lasers (e.g., Ti:sapphire lasers). optica.orgoptica.org A key advantage of TPE is that the excitation is confined to a small focal volume, which provides intrinsic three-dimensional resolution and reduces out-of-focus photobleaching, making it highly suitable for microscopy of biological samples (Two-Photon Laser Scanning Microscopy, TPLSM). picoquant.comoptica.org

Fluorescein is a foundational fluorophore in the field of two-photon spectroscopy and is often used as a calibration standard for measuring the two-photon absorption (TPA) cross-sections of other dyes. nih.govoptica.org The TPA cross-section (σ₂) is a measure of the probability of a two-photon absorption event occurring. Research has shown that the fluorescence emission spectra of fluorescein are identical whether excited by one-photon or two-photon absorption and are independent of the TPE wavelength. optica.org

The TPE spectrum of fluorescein has been measured across a broad wavelength range, typically from 690 nm to 1050 nm. optica.org For instance, the BCECF derivative exhibits two-photon excitation when excited at 780 nm. picoquant.com The fluorescence intensity in TPE is directly proportional to the square of the excitation intensity, a hallmark of a genuine two-photon process. optica.org

Table 3: Two-Photon Excitation Properties of Fluorescein

PropertyValue / ObservationReference
Excitation Wavelength Range690 nm - 1050 nm optica.org
Excitation Wavelength (for BCECF)780 nm picoquant.com
Emission SpectraIdentical to one-photon excitation spectra optica.org
Intensity DependenceProportional to the square of excitation intensity optica.org

Mechanistic Studies of 2 Carboxyfluorescein Interactions in Model Systems

Intracellular Trapping Mechanisms via Ester Hydrolysis in Live Cells and Vesicles

The utility of 2'-Carboxyfluorescein and its derivatives in cellular studies hinges on a clever trapping mechanism. Non-fluorescent, lipophilic precursors like 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) and carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) are designed to passively diffuse across the cell membrane. oup.comacs.org Once inside the cell, these acetate (B1210297) groups are cleaved by endogenous, non-specific intracellular esterases, such as acetylesterase. acs.orgdigitellinc.comresearchgate.net

This enzymatic hydrolysis is a critical step, transforming the lipophilic, non-fluorescent molecule into a hydrophilic, fluorescent one. oup.comacs.org The removal of the acetate groups reveals the carboxyl groups, rendering the molecule, now carboxyfluorescein or a derivative like BCECF, negatively charged at physiological pH. dojindo.com This charge prevents the molecule from readily passing back across the cell membrane, effectively trapping it within the cytoplasm. oup.comdojindo.com In the case of CFDA-SE, the succinimidyl ester group further reacts with intracellular amino groups on macromolecules, forming stable covalent bonds that anchor the dye within the cell. oup.com

This process, sometimes termed "fluorochromasia," allows for the loading of cells with the fluorescent probe without disruptive techniques. acs.org While a portion of the dye that is not associated with intracellular macromolecules may leak out of the cell within the first few hours, a sufficient amount remains conjugated and trapped for effective long-term studies. oup.com This trapping mechanism is fundamental to the use of carboxyfluorescein derivatives for monitoring intracellular processes in both live cells and artificial vesicle systems. nih.govnih.gov

Molecular Basis of pH Sensing and Ratiometric Behavior

This compound and its widely used derivative, 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF), are valuable fluorescent indicators for measuring intracellular pH (pHi). spiedigitallibrary.orgmedchemexpress.com Their pH sensitivity stems from the ionization equilibrium of the molecule, which alters its absorption and emission spectra. Fluorescein (B123965) itself has a pKa of approximately 6.4, making its fluorescence intensity dependent on pH in the physiological range of 5 to 9. wikipedia.org BCECF was specifically designed to improve upon carboxyfluorescein by introducing additional carboxyl groups, which enhances its retention within the cell and shifts its pKa to around 6.97-6.98, making it ideal for measuring pH changes around the neutral pH of the cytosol. dojindo.comfishersci.sefishersci.se

A key feature of BCECF is its suitability for ratiometric measurements. spiedigitallibrary.orgnih.gov This technique involves exciting the dye at two different wavelengths and measuring the ratio of the corresponding emission intensities. BCECF has a pH-sensitive excitation peak at approximately 490 nm and a pH-insensitive point, known as the isosbestic point, at around 439-440 nm. dojindo.comfishersci.sefishersci.se As the pH changes, the fluorescence intensity at the pH-sensitive wavelength changes significantly, while the intensity at the isosbestic point remains relatively constant.

By calculating the ratio of the fluorescence intensities obtained from excitation at these two wavelengths (e.g., 490 nm / 440 nm), a quantitative measure of pH can be obtained that is independent of factors like dye concentration, path length, and instrument efficiency. nih.govnih.gov This ratiometric approach provides more accurate and reliable pH measurements compared to single-wavelength intensity measurements. nih.gov The emission is typically detected at around 530-535 nm for both excitation wavelengths. fishersci.sefishersci.senih.gov

PropertyValue
BCECF pKa ~6.97 - 6.98 dojindo.comfishersci.sefishersci.se
pH-sensitive Excitation Wavelength ~490 nm fishersci.sefishersci.se
Isosbestic Point (Excitation) ~439 - 440 nm dojindo.comfishersci.sefishersci.se
Emission Wavelength ~530 - 535 nm fishersci.sefishersci.senih.gov
Physiological Measurement Range pH 6.0 - 8.0 medchemexpress.com

Interactions with Lipid Bilayers and Membrane Permeation Dynamics

The interaction of this compound and its derivatives with lipid bilayers is a critical aspect of their function and application. The non-esterified form of carboxyfluorescein is an anion that is generally considered membrane-impermeable and is well-contained within liposomes. nih.gov However, various factors can induce its release, providing a means to study membrane permeability.

Studies using liposomes have shown that the release of encapsulated carboxyfluorescein can be triggered by the presence of certain molecules, indicating an alteration of the membrane's integrity. For instance, aminoglycoside antibiotics have been shown to increase the permeability of liposomes, particularly those containing phosphoinositides, leading to the release of trapped carboxyfluorescein. nih.gov This leakage is not due to vesicle fusion but rather a direct effect on membrane permeability. nih.gov The rate of carboxyfluorescein release can be quantified to assess the degree of membrane disruption. nih.gov

Furthermore, the transport of carboxyfluorescein across lipid bilayers can be facilitated by synthetic anion transporters. nih.gov The efficiency of this transport can depend on the specific structure of the transporter molecule. nih.gov Interestingly, the mechanism of transport for carboxyfluorescein can differ from that of smaller anions like chloride, suggesting that the size and hydrophobic surface of carboxyfluorescein play a significant role in its interaction with transport-mediating molecules within the bilayer. nih.gov While rapid release often suggests pore formation, carrier-mediated transport across a lipid membrane has also been considered as a possible, though less explored, mechanism for carboxyfluorescein. nih.gov

It is also important to note that even water-soluble fluorophores can interact with and in some cases insert into lipid bilayers, which can be a source of experimental artifacts if not accounted for. plos.org

ConditionEffect on Carboxyfluorescein in Liposomes
Basal State Well-retained within liposomes with a low basal release rate. nih.gov
Presence of Aminoglycoside Antibiotics Increased rate of release, indicating altered membrane permeability. nih.gov
Presence of Synthetic Anion Transporters Can mediate transport across the lipid bilayer. nih.gov
Physical Stress (e.g., Shear) Can alter membrane permeability and facilitate transport. wiley.com

Photobleaching Processes and Strategies for Photostability Enhancement

A significant limitation of fluorescein and its derivatives, including this compound, is their susceptibility to photobleaching—the irreversible photodegradation of the fluorophore upon exposure to excitation light. rsc.orgthermofisher.com This process leads to a loss of fluorescence intensity over time, which can be a major obstacle in applications requiring long-term or high-intensity imaging. rsc.orgnih.gov The primary cause of photobleaching is the interaction between the excited fluorophore and molecular oxygen. rsc.org

The rate of photobleaching follows first-order kinetics and can be spatially heterogeneous within a single cell. nih.gov Studies have shown that the photobleaching rate is proportional to the intensity of the excitation light. nih.gov For 2',7'-bis-2-carboxyethyl-5-carboxyfluorescein (BCECF), a reversible photobleaching component with a half-life of about 0.5 ms (B15284909) has been identified, which is related to triplet-state relaxation and can be mitigated by quenching with oxygen. nih.gov The irreversible component of photobleaching is what ultimately limits the observation time. nih.gov

Several strategies are employed to enhance the photostability of fluorescein-based dyes:

Chemical Modification: Synthesizing derivatives with improved photostability is a primary approach. For example, fluorinated analogs of fluorescein, such as the Oregon Green dyes, exhibit greater photostability. thermofisher.comthermofisher.com Diallyl-fluorescein is another derivative shown to have higher stability than the parent compound. scirp.org

Encapsulation: Encapsulating fluorophores within nanoparticles or polymers can protect them from the surrounding environment and inhibit photodegradation. rsc.org

Antifade Reagents: The use of commercial antifade reagents in the mounting medium for fixed cells is a common practice to reduce photobleaching.

Environmental Control: Storing labeled samples in the dark and at low temperatures (e.g., 4°C) helps to prevent photobleaching when not being actively imaged. acs.org

Optical Engineering: Advanced techniques, such as using substrates with hyperbolic metamaterials, have been shown to enhance fluorophore photostability by modifying the local photonic density of states through the Purcell effect. researchgate.net

Strategy for Photostability EnhancementMechanism
Chemical Derivatization Alters the electronic structure of the fluorophore to make it less prone to photochemical reactions (e.g., fluorination). thermofisher.comthermofisher.com
Encapsulation Physically isolates the fluorophore from reactive species like oxygen. rsc.org
Optimized Storage Minimizes light exposure and thermal degradation. acs.org
Substrate Engineering Modifies the photonic environment to reduce the probability of photobleaching. researchgate.net

Non-Specific Binding and Interactions with Macromolecules (e.g., Proteins, Nucleic Acids)

This compound and its derivatives can exhibit non-specific binding to various biological macromolecules, which can influence their fluorescent properties and lead to potential artifacts in experimental data.

Protein Interactions: Carboxyfluorescein is known to bind to serum proteins, a phenomenon that results in a red shift in its absorption spectrum and a reduction in its fluorescence. nih.gov Equilibrium dialysis experiments have shown that human serum contains a significant concentration of binding sites for carboxyfluorescein. nih.gov The succinimidyl ester derivative (CFSE) is explicitly designed to covalently bind to intracellular proteins through their amino groups, which anchors the dye within the cell. oup.com However, non-specific binding can also occur with other proteins. For instance, the fluorescein-based reagent FLASH-EDT2, designed to bind a specific tetracysteine motif, has been shown to bind non-specifically to endogenous cysteine-rich proteins, leading to background fluorescence. nih.gov The hydrophobicity of a dye is a major determinant of its propensity for non-specific binding. stfc.ac.ukplos.org

Nucleic Acid Interactions: While not its primary application, carboxyfluorescein can be and has been used in studies involving nucleic acids. It is often used as a fluorescent label covalently attached to oligonucleotides, for example, via a 5-amido-2'-deoxyuridine linkage, to create fluorescent primers for PCR. tandfonline.comrsc.org In these contexts, the fluorophore is typically linked via a spacer arm. nih.gov The fluorescence properties of the attached dye can be sensitive to the local environment, such as the transition from single-stranded to double-stranded DNA, and can be influenced by interactions with the nucleic acid structure itself. cgohlke.com For example, the fluorescence quantum yield of fluorescein is sensitive to its molecular environment and can report on the state of the DNA to which it is attached. cgohlke.com While specific binding to nucleic acids is not an inherent property of free carboxyfluorescein, its conjugates are widely used to probe nucleic acid structure, dynamics, and interactions. nih.govthermofisher.com

Interactions with Other Macromolecules: Studies have also explored the binding of carboxyfluorescein to multilayered films composed of biopolymers like hyaluronan and polylysine. In these systems, carboxyfluorescein can bind to the free amino groups of polylysine, and intermolecular interactions between the dye molecules also play a role. acs.orgcore.ac.uk This can lead to very high concentrations of the dye within the multilayer film, far exceeding its normal solubility. core.ac.uk

MacromoleculeType of Interaction with Carboxyfluorescein/DerivativesConsequence of Interaction
Serum Proteins Non-covalent binding. nih.govReduced fluorescence and red-shift in absorption spectrum. nih.gov
Intracellular Proteins Covalent binding (CFSE) or non-specific binding. oup.comnih.govIntracellular retention (covalent) or background fluorescence (non-specific). oup.comnih.gov
Nucleic Acids Covalent attachment via a linker for use as a label. tandfonline.comrsc.orgEnables fluorescent detection and probing of nucleic acid structure and interactions. nih.govcgohlke.com
Polymer Multilayers Electrostatic binding and intermolecular interactions. acs.orgcore.ac.ukHigh loading capacity within the film. core.ac.uk

Applications of 2 Carboxyfluorescein in Cutting Edge Research Methodologies

Utilization in Intracellular pH Probing in In Vitro and Ex Vivo Models

One of the most widespread applications of 2'-carboxyfluorescein derivatives, particularly 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), is the measurement of intracellular pH. dojindo.com The fluorescence of BCECF is highly sensitive to pH changes around the physiological range, with a pKa of approximately 6.97, making it an ideal probe for monitoring pHi in living cells. dojindo.com Its derivatives are designed to be retained within the cell, allowing for stable, long-term measurements. dojindo.com

To ensure that the fluorescence signals recorded from within a cell accurately reflect its pHi, a rigorous calibration procedure is essential. In vitro calibration, which measures the dye's response in simple buffers, is often inaccurate because the intracellular environment can alter the dye's photophysical properties, such as its pKa and spectral characteristics. nih.gov Therefore, intracellular calibration is the preferred method for quantitative studies. nih.gov

The most common intracellular calibration technique involves equilibrating the pHi with the known pH of an external buffer. This is achieved by using a combination of a potassium ionophore, such as nigericin, and a buffer with a high potassium concentration that matches the cell's internal potassium level. nih.gov Nigericin is a K⁺/H⁺ exchanger that effectively clamps the pHi to the extracellular pH (pHe). nih.govnih.gov By exposing BCECF-loaded cells to a series of these calibration buffers with varying known pH values, a standard curve relating fluorescence ratio to pH can be generated specifically for the intracellular environment of the cell type under investigation. This in-cell calibration curve is then used to convert the experimental fluorescence ratios from subsequent experiments into precise pHi values. nih.gov

Table 1: Typical Reagents for Intracellular pH Calibration

ReagentFunctionTypical ConcentrationReference
BCECF-AM Cell-permeant pH-sensitive dye precursor1-5 µM researchgate.net
High K⁺ Buffer Equilibrates extracellular and intracellular K⁺130-140 mM KCl
Nigericin K⁺/H⁺ ionophore; equilibrates pHi and pHe1-10 µM nih.govnih.gov
MES/HEPES Buffering agents to set specific pHe valuesVaries

Ratiometric imaging is a powerful technique that provides quantitative pH measurements independent of artifacts that can affect non-ratiometric dyes. plos.org Such artifacts include variations in dye concentration due to uneven loading or leakage, differences in cell thickness or path length, and photobleaching. plos.orgnih.gov

BCECF is well-suited for ratiometric measurements because its excitation spectrum is pH-dependent, while its emission spectrum is not. nih.gov It possesses a pH-insensitive excitation wavelength, known as the isosbestic point, at approximately 439 nm. dojindo.com In contrast, its excitation efficiency at around 490-505 nm is highly sensitive to pH. dojindo.comnih.gov For quantitative measurements, cells loaded with BCECF are alternately excited at the pH-sensitive wavelength (e.g., 490 nm) and the pH-insensitive isosbestic point (e.g., 440 nm), while fluorescence emission is collected at a single wavelength (e.g., 530-535 nm). researchgate.netnih.govnih.gov The ratio of the fluorescence intensities emitted under these two excitation wavelengths (F₄₉₀/F₄₄₀) is then calculated. This ratio is directly proportional to the pHi and, by using the previously generated calibration curve, allows for a precise determination of the intracellular pH. nih.gov This dual-excitation ratio method has become a standard for robustly studying pHi homeostasis in a variety of cell types and experimental conditions. researchgate.netnih.gov

Calibration Procedures for Accurate pH Determination

Studies of Membrane Permeability and Cellular Transport Processes

The fluorescein (B123965) family of molecules, including this compound and its derivatives, serves as valuable tools for investigating the integrity and transport functions of cellular membranes. Their transport characteristics can be modulated by pH and they can act as substrates for specific membrane proteins. nih.gov

Vesicular transport is a fundamental process for moving cargo between cellular compartments and out of the cell via exocytosis. nih.govresearchgate.net The fusion of a transport vesicle with a target membrane is a key event in this process. nih.gov Fluorescent probes can be encapsulated within vesicles to study these dynamics. When a vesicle fuses with a target membrane, its contents are released. nih.gov

Assays to monitor vesicle fusion often rely on the principle of fluorescence dequenching. Highly concentrated solutions of fluorescein derivatives can be loaded into liposomes or vesicles, causing the fluorescence to be self-quenched. Upon fusion with a target membrane (e.g., the plasma membrane or another vesicle), the encapsulated dye is released and diluted, leading to a significant increase in fluorescence intensity. nih.gov This signal provides a direct, real-time readout of the fusion event. By using microscopy techniques like total internal reflection fluorescence microscopy (TIRFm), individual fusion events can be visualized and quantified, providing insights into the kinetics and regulation of the process by proteins such as SNAREs. nih.gov

ATP-binding cassette (ABC) transporters are a major family of membrane proteins responsible for the ATP-powered efflux of a wide variety of substrates from cells, including drugs and metabolic products. plos.orgacs.org The activity of certain ABC transporters, particularly those of the Multidrug Resistance-Associated Protein (MRP) subfamily (ABCC), can be probed using carboxyfluorescein derivatives. nih.govnih.gov

The common method involves using the non-fluorescent, cell-permeable acetoxymethyl (AM) ester of BCECF, known as BCECF-AM. nih.govnih.gov Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into the fluorescent, membrane-impermeable BCECF. nih.gov This charged molecule becomes trapped in the cytoplasm but can be actively transported out of the cell by MRP family transporters. nih.gov Therefore, the rate of BCECF efflux is a direct measure of MRP activity. nih.gov In cells with high MRP activity, the fluorescent signal of BCECF decreases more rapidly. This process can be monitored using techniques like flow cytometry or fluorescence plate readers. plos.orgnih.gov The specificity of the transport can be confirmed by using known inhibitors of specific ABC transporters, which would cause the dye to be retained within the cell, leading to a stronger, more stable fluorescent signal. nih.gov

Table 2: Probing ABC Transporter Activity with BCECF

Cell ModelTransporter Family StudiedKey FindingReference
Various drug efflux-expressing cellsP-glycoprotein (P-gp), BCRP, MRPBCECF-AM accumulation is affected by P-gp and BCRP inhibitors initially, while BCECF efflux is affected by MRP inhibitors at later time points. nih.gov
Bovine brain microvessel endothelial cellsP-gp, MRPIncreased basolateral-to-apical transport of BCECF was observed, which could be reduced by inhibitors for P-gp and MRP, indicating both transporters are involved. nih.gov
Caco-2 cellsEndogenous transportersThe intracellular accumulation and transcellular permeability of BCECF are sensitive to a variety of drug efflux interactions. nih.gov

Assessment of Vesicular Transport and Fusion Events

Fluorescent Labeling for Molecular and Cellular Tracking

Derivatives of this compound are widely used for the stable, long-term labeling of living cells for tracking studies. nih.gov The most prominent of these is 5-(and-6)-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE), often referred to simply as CFSE after it has reacted inside the cell. biolegend.comstemcell.combiotium.com

CFDA-SE is a cell-permeable compound that passively diffuses across the plasma membrane. biolegend.comstemcell.com Inside the cell, two processes occur: intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent, and the succinimidyl ester group reacts with primary amines on intracellular proteins, forming stable covalent amide bonds. nih.govbiolegend.com This covalent linkage ensures that the fluorescent CFSE molecule is well-retained within the cell for extended periods, often over many days or through multiple cell generations, and is not transferred to adjacent, unlabeled cells. nih.govbiolegend.com

A key application of CFSE is in monitoring cell proliferation. stemcell.com When a CFSE-labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. stemcell.com Consequently, each successive generation of cells has half the fluorescence intensity of its parent. This progressive halving of fluorescence can be readily quantified by flow cytometry, allowing researchers to resolve distinct generations of proliferating cells and calculate metrics such as the proliferation index. nih.gov This makes CFSE an invaluable tool for immunology, cancer biology, and stem cell research. nih.govstemcell.com

Conjugation to Peptides, Proteins, and Antibodies for Biological Labeling

This compound and its derivatives are extensively utilized for the fluorescent labeling of a wide array of biological molecules, including peptides, proteins, and antibodies. This process, known as conjugation, involves the formation of a stable covalent bond between the fluorescent dye and the target biomolecule. The resulting fluorescently-labeled molecule can then be used to probe complex biological processes, identify specific targets, and quantify molecular interactions.

The most common method for labeling proteins and peptides with carboxyfluorescein is through the use of its amine-reactive succinimidyl ester derivative, often referred to as CFSE (Carboxyfluorescein diacetate, succinimidyl ester). stemcell.com This compound readily reacts with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. biosynth.comacs.org This straightforward conjugation chemistry has made carboxyfluorescein a popular choice for creating fluorescent probes for various applications.

For instance, fluorescein-labeled peptides have been synthesized to determine the affinity constants of monoclonal antibody-hapten complexes. nih.gov In one study, a peptide corresponding to a specific sequence of a meningococcal outer membrane protein was conjugated to fluorescein. nih.gov This fluorescent peptide was then used in fluorescence polarization assays to measure its binding to a specific monoclonal antibody, allowing for the precise determination of the binding affinity. nih.gov

BiomoleculeConjugation ChemistryApplicationReference
PeptidesAmine-reactive succinimidyl esterDetermining antibody-hapten affinity nih.gov
ProteinsAmine-reactive succinimidyl esterGeneral biological labeling abcam.com
AntibodiesFluorescein isothiocyanate (FITC)Immunofluorescence, Flow Cytometry igem.org

Application in DNA/RNA Labeling and Hybridization Assays

This compound and its derivatives are fundamental tools for the labeling of nucleic acids, enabling a wide range of applications in molecular biology and diagnostics. These fluorescently labeled DNA and RNA molecules, often referred to as probes, are crucial for hybridization assays, which are used to detect specific nucleic acid sequences.

One common method for labeling oligonucleotides is through the use of phosphoramidite (B1245037) chemistry during solid-phase synthesis. rsc.org Fluorescein phosphoramidites can be incorporated at the 5' or 3' end of a synthetic DNA or RNA molecule. rsc.orgbiosyn.comwikipedia.org Alternatively, post-synthetic labeling can be achieved by incorporating an amine-modified nucleotide into the oligonucleotide, which can then be reacted with an amine-reactive fluorescein derivative. biosyn.com

Fluorescein-labeled probes are widely used in fluorescence in situ hybridization (FISH), a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. wikipedia.orgthermofisher.com In FISH, the labeled probe binds to its complementary sequence in the sample, and the resulting fluorescence signal is detected using a microscope. This allows for the spatial localization of genes, chromosomes, and RNA transcripts.

Furthermore, fluorescein-labeled oligonucleotides are integral to various real-time PCR and genotyping assays. oup.com In one such method, a fluorescein-labeled probe and an anchor probe are used to detect specific mutations. oup.com The binding of the probes to the target DNA brings the fluorescein donor and a quencher molecule on the anchor probe into close proximity, leading to a change in fluorescence that can be monitored in real time. oup.com

Carboxyfluorescein-loaded liposomes have also been developed as a signal amplification strategy for DNA detection. acs.org In this approach, a target DNA molecule acts as a linker between a biotinylated oligonucleotide bound to magnetic beads and a cholesterol-conjugated oligonucleotide incorporated into the liposome (B1194612) membrane. acs.org The release of the encapsulated carboxyfluorescein provides a highly sensitive readout for the presence of the target DNA. acs.org

Labeling MethodApplicationDetection PrincipleReference
Phosphoramidite ChemistryDNA/RNA SynthesisDirect incorporation of fluorescein rsc.orgbiosyn.comwikipedia.org
Post-synthetic ConjugationDNA/RNA LabelingReaction with amine-modified nucleotide biosyn.com
Fluorescence In Situ Hybridization (FISH)Gene and RNA localizationHybridization of labeled probe to target wikipedia.orgthermofisher.com
Real-Time PCRGenotyping, Mutation detectionFluorescence resonance energy transfer (FRET) oup.com
Liposome-based AssayDNA DetectionSignal amplification via dye release acs.org

Integration into Advanced Microscopy and Flow Cytometry Methodologies

The unique photophysical properties of this compound and its derivatives have made them indispensable tools in a variety of advanced microscopy and flow cytometry techniques. These methodologies leverage the fluorescence of carboxyfluorescein to visualize cellular structures, track cellular processes, and analyze heterogeneous cell populations with high sensitivity and specificity.

Confocal Laser Scanning Microscopy

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. evidentscientific.com Carboxyfluorescein and its derivatives are frequently used as fluorescent probes in CLSM due to their strong absorption of the 488 nm laser line, which is a common excitation source in these instruments. evidentscientific.com

A notable application of carboxyfluorescein in CLSM is for the measurement of intracellular pH. The fluorescence of 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF), a derivative of carboxyfluorescein, is pH-dependent. nih.gov By measuring the ratio of fluorescence emission at two different wavelengths, researchers can accurately determine the pH within living cells. nih.gov This ratiometric imaging approach minimizes the effects of photobleaching and variations in dye concentration, providing reliable quantitative data.

CLSM has also been used to visualize the transport of carboxyfluorescein in plant tissues, providing insights into nutrient delivery pathways. researchgate.net For example, researchers have used CLSM to image the unloading of carboxyfluorescein in the root galls of tomato plants infested with root-knot nematodes, revealing how these pathogens manipulate nutrient flow from the host. researchgate.net

Two-Photon Excitation Microscopy

Two-photon excitation microscopy (TPEM or 2PEM) is a nonlinear imaging technique that offers several advantages over conventional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. wikipedia.orgnih.gov In TPEM, a fluorophore is excited by the simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range. wikipedia.org

Carboxyfluorescein and its derivatives can be efficiently excited via a two-photon process. picoquant.compnas.org This has enabled researchers to use carboxyfluorescein-based probes for deep-tissue imaging in living animals. For example, TPEM has been used to visualize neuronal structure and function in the intact brain using fluorescent indicators. nih.gov

Furthermore, the use of two-photon excitation can enhance the imaging of certain fluorescent agents by shifting both the excitation and emission wavelengths into the "tissue optical window" (650-1100 nm), where light scattering and absorption by endogenous molecules are minimized. aip.org

Flow Cytometry for Cell Sorting and Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. abcam.com Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a widely used dye in flow cytometry for tracking cell proliferation. nih.govwikipedia.org

CFSE is a cell-permeable compound that becomes fluorescent and membrane-impermeant after being cleaved by intracellular esterases. stemcell.com When a CFSE-labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. nih.govwikipedia.org By analyzing the fluorescence distribution of a cell population over time, researchers can track multiple generations of cell division. nih.gov

This technique has been instrumental in studying the proliferation of immune cells, such as T cells, in response to stimulation. researchgate.net Flow cytometry can also be used to sort cells based on their CFSE fluorescence, allowing for the isolation of viable cells from specific generations for further functional analysis. nih.gov Additionally, carboxyfluorescein-based assays are used in flow cytometry to monitor the activity of multidrug resistance proteins by measuring the efflux of fluorescent substrates from cells. nih.gov

TechniqueApplicationKey Feature of CarboxyfluoresceinReference
Confocal Laser Scanning Microscopy (CLSM)Intracellular pH measurement, transport studiespH-dependent fluorescence, compatibility with 488 nm laser nih.govresearchgate.net
Two-Photon Excitation Microscopy (TPEM)Deep-tissue imaging, neuroscienceEfficient two-photon excitation nih.govpicoquant.compnas.org
Flow CytometryCell proliferation tracking, cell sorting, drug resistance assaysStable intracellular labeling, fluorescence halving with division nih.govwikipedia.orgresearchgate.netnih.gov

Use in Enzymatic Activity Assays and Substrate Monitoring

This compound and its derivatives are valuable tools for developing sensitive and continuous assays to monitor enzyme activity. These assays typically rely on a change in the fluorescence properties of a carboxyfluorescein-based substrate upon enzymatic conversion.

A common strategy involves using a non-fluorescent or weakly fluorescent carboxyfluorescein derivative that is converted into the highly fluorescent carboxyfluorescein by the enzyme of interest. sigmaaldrich.com For example, carboxyfluorescein diacetate (CFDA) is a non-fluorescent, cell-permeable compound that can be used to measure the activity of intracellular esterases. wikipedia.org Once inside the cell, esterases cleave the acetate groups from CFDA, releasing the highly fluorescent carboxyfluorescein. wikipedia.org The resulting increase in fluorescence can be monitored over time to determine the rate of enzymatic activity.

Fluorogenic substrates based on carboxyfluorescein have also been designed to target specific enzymes in acidic organelles like lysosomes. plos.org These probes are engineered to accumulate in lysosomes and contain an enzyme-cleavable group linked to a carboxyfluorescein derivative with a low pKa, ensuring optimal fluorescence in the acidic environment of the lysosome. plos.org The intensity of the resulting fluorescence is indicative of the level of specific lysosomal enzyme activity. plos.org

Furthermore, carboxyfluorescein-based substrates are employed in assays to monitor the activity of drug transporters, such as the multidrug resistance-associated protein 1 (MRP1). nih.govnih.gov The transport of a fluorescent carboxyfluorescein derivative by MRP1 can be measured to assess the protein's activity and to screen for potential inhibitors. nih.govnih.gov

Assay TypeEnzyme/Process MonitoredPrincipleReference
Esterase Activity AssayIntracellular esterasesCleavage of non-fluorescent CFDA to fluorescent carboxyfluorescein wikipedia.org
Lysosomal Enzyme Activity AssaySpecific lysosomal enzymesCleavage of a targeted fluorogenic substrate in acidic organelles plos.org
Drug Transporter Activity AssayMultidrug resistance-associated protein 1 (MRP1)Efflux of a fluorescent carboxyfluorescein derivative nih.govnih.gov
DNA Methyltransferase Activity AssayDNA methyltransferasesFluorescence restoration upon enzymatic cleavage and DNA elongation nih.gov

Computational and Theoretical Investigations of 2 Carboxyfluorescein

Quantum Chemical Calculations for Electronic Structure and Spectra Prediction

Quantum chemical calculations are a powerful tool for elucidating the electronic structure of 2'-carboxyfluorescein and predicting its spectroscopic properties. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model the molecule's behavior in its ground and excited states. researchgate.netresearchgate.netacs.org

These calculations have been instrumental in understanding the various prototropic forms of fluorescein (B123965) and its derivatives, which arise from the protonation and deprotonation of its functional groups. mdpi.com The pKa values, which dictate the pH at which these transitions occur, can be calculated with good agreement to experimental values. For instance, a theoretical pKa value of 6.39 was calculated for fluorescein, which aligns well with the experimental value of 6.43. sci-hub.se This demonstrates the predictive power of these computational models. sci-hub.se

The electronic absorption and emission spectra of this compound are highly dependent on its chemical environment. Quantum chemical calculations can model these solvent effects, often using polarizable continuum models (PCM), to predict how the spectra will shift in different solvents. acs.orgmdpi.com These calculations have shown that both universal dipole-dipole interactions and specific interactions, like hydrogen bonding, play a crucial role in determining the molecule's photophysical properties. researchgate.net For example, calculations have been used to understand the changes in the electronic spectra of fluorescein derivatives upon substitution with heavy atoms. rsc.org

Table 1: Calculated vs. Experimental pKa of Fluorescein

MethodCalculated pKaExperimental pKaReference
M05-2X/6-31+G(d,p) with IEF-PCM6.396.43 sci-hub.se

Molecular Dynamics Simulations of Interactions with Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of how this compound and its derivatives interact with complex biological environments, such as proteins and membranes. mdpi.comnih.gov These simulations model the atomic motions of the system over time, offering insights into binding mechanisms, conformational changes, and the local environment experienced by the fluorophore.

MD simulations have been used to investigate the binding of carboxyfluorescein to multilayered polymer films, revealing that the dye can reach high concentrations within the films without aggregating. acs.org In the context of drug delivery, MD simulations have helped to understand the release of carboxyfluorescein from pH-sensitive microspheres, which is crucial for targeted delivery to specific tissues like the colon. nih.gov

Furthermore, MD simulations have been employed to study the behavior of fluorescein-based sensors within biological systems. For example, simulations have revealed the conformational changes that a fluorescein-based probe undergoes when binding to a GABAA receptor, explaining the "turn-on" fluorescence mechanism. nih.gov These simulations can also elucidate the interactions of fluorescein-labeled molecules with DNA and other biomolecules, providing a structural basis for the observed fluorescence changes. uni-duesseldorf.de The combination of MD simulations with experimental techniques like fluorescence anisotropy provides a powerful approach to study the interactions of carboxyfluorescein-labeled probes with proteins. nih.gov

Modeling of Photophysical Processes and Environmental Sensitivity

The fluorescence of this compound is highly sensitive to its environment, a property that is exploited in many of its applications. Computational modeling plays a key role in understanding the underlying photophysical processes that govern this sensitivity. These models can describe how factors like pH, solvent polarity, and interactions with other molecules affect the fluorescence quantum yield and lifetime. researchgate.netmdpi.com

The pH sensitivity of fluorescein and its derivatives is a well-studied phenomenon. researchgate.netresearchgate.net Computational models can accurately predict the different prototropic forms of the molecule and their respective fluorescence properties. mdpi.com This understanding is critical for the development of pH sensors. A complete model of the evolution of the emission spectrum with pH has been constructed, allowing for calibration-free pH measurements. mdpi.com

Models have also been developed to explain how the surrounding environment influences the non-radiative decay rates of the excited state, which directly impacts the fluorescence quantum yield. researchgate.net These models consider factors such as the energy gap between the singlet and triplet states and how solvation affects these energy levels. researchgate.net For instance, the interaction between fluorescein and guanosine (B1672433) residues in DNA can lead to fluorescence quenching, and computational models can help to elucidate the mechanism behind this effect. uni-duesseldorf.de

In Silico Design and Screening of Novel this compound Derivatives

The insights gained from computational and theoretical investigations are being increasingly used for the in silico design and screening of novel this compound derivatives with tailored properties. biointerfaceresearch.com By understanding the structure-property relationships, researchers can computationally design new molecules with enhanced fluorescence, improved selectivity for specific targets, or altered environmental sensitivity. researchgate.net

This rational design approach has been successfully applied to develop new fluorescent probes for various applications. For example, in silico methods have guided the design of fluorescein-based sensors for metal ions like Cu2+ and Hg2+. mdpi.comfrontiersin.org Computational screening of compound libraries can identify promising candidates for further experimental validation, accelerating the discovery of new inhibitors for therapeutic targets. acs.org

The process often involves generating pharmacophore models based on known ligands and using them to screen large databases of virtual compounds. acs.org Molecular docking and MD simulations can then be used to predict the binding modes and affinities of the most promising candidates. rsc.orgnih.gov This computational workflow has been instrumental in the development of novel anticancer agents and other therapeutic compounds. rsc.orgtandfonline.com

Future Prospects and Uncharted Territories in 2 Carboxyfluorescein Research

Development of Next-Generation Probes with Tailored Photophysical Properties

Another avenue of development involves modifying the xanthene core itself. Replacing the oxygen atom in the xanthene ring with a quaternary carbon, for example, results in "carbofluoresceins." acs.org These analogues exhibit a significant shift in their absorption and emission spectra to longer wavelengths (a bathochromic shift of ~50 nm), making them valuable as green-excited fluorogenic compounds. acs.org

Furthermore, the synthesis of specific isomers and derivatives allows for fine-tuning of spectral properties for multiplexing and specialized imaging. A notable example is the dye 4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE), for which a convenient synthesis has been reported. nih.gov The spectral and photophysical properties of oligonucleotides labeled with JOE have been studied, revealing that the fluorescence quantum yield is influenced by the nature of the chemical linker used for attachment and the proximity to specific nucleobases like deoxyguanosine (dG). nih.gov This detailed understanding allows for the rational design of probes for nucleic acid detection with predictable performance.

These tailored probes offer significant advantages, including improved brightness, enhanced photostability, and finely tuned pH sensitivity, expanding the utility of the carboxyfluorescein family in cellular imaging and quantitative assays. acs.orgnih.gov

Engineering 2'-Carboxyfluorescein into Novel Biosensing Platforms and Nanomaterials

The integration of this compound into advanced materials is a burgeoning field leading to highly sensitive and innovative biosensing platforms. mdpi.com Nanomaterials such as carbon nanotubes, nanoclusters, and liposomes serve as powerful scaffolds due to their high surface-area-to-volume ratio and unique physicochemical properties. mdpi.comacs.orgarxiv.org

One prominent application is in the development of assays for nucleic acid detection. A quantitative assay has been developed using carboxyfluorescein-loaded liposomes. acs.org In this system, the dye is encapsulated at a high, self-quenching concentration within the liposome (B1194612). The liposomes are functionalized with a DNA sequence that binds to a target DNA molecule, which in turn links it to a magnetic bead. The presence of the target sequence leads to the capture of the liposomes, and subsequent lysis with a detergent releases the dye, generating a strong fluorescence signal. acs.org This method provides a very low detection limit for the target DNA, in the tens of picomolar range. acs.org

In another example, a derivative, 5-carboxyfluorescein (B1664652) (FAM), has been used in an aptamer-based biosensor for dopamine (B1211576) detection. acs.org The FAM-labeled aptamer adsorbs onto single-wall carbon nanohorns, which quenches its fluorescence. The presence of dopamine causes the aptamer to change conformation and detach from the nanohorn, restoring fluorescence and allowing for quantification of the neurohormone. acs.org Similarly, fluorescein (B123965) isothiocyanate has been incorporated into starch maleate (B1232345) nanoparticles to create fluorescent probes for detecting heavy metal ions like Ag+ and Pb2+. iscientific.org

These hybrid systems leverage the signal amplification potential of nanomaterials and the proven fluorescence of the carboxyfluorescein core to create robust and sensitive tools for diagnostics and environmental monitoring. mdpi.com

Table 1: Performance of a Carboxyfluorescein-Liposome DNA Detection Assay This table illustrates the limit of detection (LOD) for a target DNA sequence using a biosensing platform based on carboxyfluorescein (CF)-loaded liposomes.

Assay FormatAnalyteLimit of Detection (LOD)Source
Standard CuvettesTarget DNA7 x 10⁻¹¹ M acs.org
MicrocuvettesTarget DNA2 x 10⁻¹¹ M acs.org
Human Blood SerumTarget DNA~1 nM acs.org

Innovative Methodological Advancements Facilitated by this compound

The unique properties of this compound have enabled significant methodological breakthroughs, particularly in high-throughput screening and in vivo imaging. A key advancement is the development of fluorescence anisotropy (FA) assays for studying protein-ligand interactions, which are crucial for drug discovery. nih.gov

Researchers have synthesized and evaluated a library of carboxyfluorescein-labeled probes based on 7-methylguanine (B141273) nucleotides to find inhibitors for therapeutically relevant cap-binding proteins like eIF4E and DcpS. nih.gov In this method, the small, fluorescently-labeled probe binds to the larger protein, causing a decrease in its rotational speed and thus an increase in fluorescence anisotropy. When an unlabeled inhibitor compound is introduced, it displaces the probe, leading to a decrease in anisotropy. This provides a powerful, rapid, and low-volume method for screening large compound libraries. nih.gov The development of an optimal probe with high affinity (low KD value) was critical to the success and reliability of the assay, enabling it to achieve a Z' factor greater than 0.8, indicating excellent suitability for high-throughput screening. nih.gov

Another innovative methodology involves the use of liposome-delivered 5(6)-carboxy-DCFH₂, a carboxylated derivative of a related fluorescein compound. nih.gov This approach allows for the real-time in vivo visualization and measurement of hepatocellular oxidant production during events like liver ischemia-reperfusion. The liposomes specifically target hepatocytes, delivering the probe intracellularly to report on oxidative stress, a methodological leap from being confined to in vitro studies. nih.gov

Table 2: Characteristics of a Carboxyfluorescein-Based Fluorescence Anisotropy Probe for DcpS Protein This table summarizes the key performance metrics for probe 2i, identified as an optimal probe for a high-throughput screening assay targeting the DcpS protein.

ParameterValueSignificanceSource
Dissociation Constant (KD)16 ± 1 nMHigh affinity, enabling sensitive detection of inhibitors. nih.gov
Z' Factor (up to 1h incubation)> 0.8Indicates a robust and high-quality assay suitable for HTS. nih.gov
ApplicationHigh-Throughput ScreeningAllows for rapid testing of large compound libraries for drug discovery. nih.gov

Addressing Current Limitations and Enhancing Performance in Complex Research Settings

Despite its widespread use, this compound has limitations that researchers are actively working to overcome. One significant challenge is its physicochemical properties, which can affect its use in biological systems. Compared to the parent molecule fluorescein, carboxyfluorescein has lower lipid solubility. nih.gov This results in reduced permeability across cellular barriers like the blood-retinal barrier, leading to much lower fluorescence intensity in tissues shortly after administration. nih.gov While this can be a limitation, it also means the dye is cleared from tissues more slowly, a property that can be exploited in certain experimental designs. nih.gov

In the context of fluorescence anisotropy assays, the performance can be limited by the probe itself. For instance, the fluorescence intensity of some carboxyfluorescein-based probes can change upon binding to their target protein, an unfavorable effect that complicates data analysis. nih.gov However, research has shown that this issue can be successfully managed by optimizing the length of the chemical linker that connects the fluorophore to the binding molecule. For the DcpS protein, probes with longer linkers showed more stable fluorescence intensity upon binding. nih.gov

Furthermore, the inherent pH sensitivity of the fluorescein core can be a double-edged sword. acs.org While useful for measuring pH, it can also introduce variability in assays where the pH is not strictly controlled or where binding events cause a local pH shift. The strategy of "tuning" the pKa of the fluorophore by adding functional groups to the xanthene skeleton is a direct and effective way to enhance performance. By shifting the pKa, the probe can be made to operate optimally at a specific physiological pH, dramatically improving the sensitivity and reliability of the assay, as demonstrated by an increase in the Z'-factor from a negative value to 0.69 in one study. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.